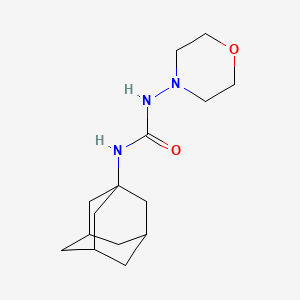![molecular formula C15H14FNO2 B4968884 methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)
methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate, also known as MFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a crystalline powder with a molecular weight of 315.32 g/mol and a melting point of 98-100°C.
Applications De Recherche Scientifique
Methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied as a potential drug candidate for the treatment of diseases such as rheumatoid arthritis and cancer.
In materials science, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Its unique chemical structure makes it a useful tool for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate is not fully understood, but it is believed to act on various molecular targets, including enzymes and receptors. In studies on its anti-inflammatory activity, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been shown to inhibit the production of inflammatory cytokines and prostaglandins by blocking the activity of enzymes such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In animal studies, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a decrease in inflammation and pain. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate has several advantages for lab experiments, including its ease of synthesis and its unique chemical structure. Its potential applications in various fields make it a useful tool for researchers. However, methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate also has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. In addition, further studies are needed to determine the toxicity and safety of methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate and its potential side effects.
Méthodes De Synthèse
Methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate can be synthesized using various methods, including the reaction between 4-fluorobenzylamine and methyl 4-formylbenzoate in the presence of a catalyst such as zinc chloride. The reaction produces methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate as a yellow solid, which can be purified through recrystallization. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the reduction of methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate's precursor, methyl 4-{[(4-nitrophenyl)amino]methyl}benzoate.
Propriétés
IUPAC Name |
methyl 4-[(4-fluoroanilino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-19-15(18)12-4-2-11(3-5-12)10-17-14-8-6-13(16)7-9-14/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMYUDHUCAESJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-fluoroanilino)methyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(4-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4968820.png)
![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B4968829.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4968831.png)
![4-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4968834.png)


![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)

![2-(4-methylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4968851.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)
methanol](/img/structure/B4968867.png)

![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)